molecular formula C23H21N5O2 B6527654 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-methylphenyl)acetamide CAS No. 946383-93-3

2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B6527654
CAS No.: 946383-93-3
M. Wt: 399.4 g/mol
InChI Key: HRWWTBSXEQHMOI-UHFFFAOYSA-N
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Description

2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-methylphenyl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound features a pyrazolo[3,4-d]pyrimidine core structure substituted with a cyclopropyl group, an oxo group, and a phenyl group, along with an acetamide moiety linked to a 3-methylphenyl group[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Biological activities of a newly synthesized pyrazoline derivative 4-(3 ...](https://link.springer.com/article/10.1007/s11626-020-00541-7).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. One common approach is to start with a suitable pyrazole derivative, which undergoes cyclization with a phenyl-substituted compound under acidic or basic conditions[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{2{Biological activities of a newly synthesized pyrazoline derivative 4-(3 ](https://linkspringercom/article/101007/s11626-020-00541-7){{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Biological activities of a newly synthesized pyrazoline derivative 4-(3 ...](https://link.springer.com/article/10.1007/s11626-020-00541-7).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The oxo group in the pyrazolo[3,4-d]pyrimidine core can be further oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed on the oxo group to form hydroxyl groups or other reduced derivatives.

  • Substitution: : The phenyl and cyclopropyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions might involve nucleophiles like ammonia (NH₃) or amines.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Introduction of various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases involving the pyrazolo[3,4-d]pyrimidine pathway.

  • Industry: : It can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the cyclopropyl group and the acetamide moiety. Similar compounds might include other pyrazolo[3,4-d]pyrimidine derivatives, but they may differ in their substituents or functional groups. These differences can lead to variations in biological activity and chemical reactivity.

List of Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives with different substituents on the pyrazole ring.

  • Compounds with variations in the cyclopropyl group or the phenyl ring.

  • Analogues with different acyl groups instead of acetamide.

Properties

IUPAC Name

2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-15-6-5-7-17(12-15)25-20(29)14-27-21(16-10-11-16)26-22-19(23(27)30)13-24-28(22)18-8-3-2-4-9-18/h2-9,12-13,16H,10-11,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWWTBSXEQHMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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